molecular formula C26H20BrN3O3S B14134940 N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide

Cat. No.: B14134940
M. Wt: 534.4 g/mol
InChI Key: LKEZEXVHJXDQTD-YDZHTSKRSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetamide typically involves multiple steps:

    Formation of the Thiazolobenzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolobenzimidazole core.

    Bromination and Methylation: The aromatic ring is brominated and methylated using bromine and methylating agents under controlled conditions.

    Acylation: The final step involves the acylation of the brominated and methylated aromatic ring with the thiazolobenzimidazole core using acylating agents such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolobenzimidazole core is particularly important for its binding affinity, while the bromine and methyl groups influence its overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-3,5-dinitrobenzamide
  • N-(2-chloro-4,5-dimethylphenyl)-2-[4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetamide

Uniqueness

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H20BrN3O3S

Molecular Weight

534.4 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C26H20BrN3O3S/c1-15-11-19(27)21(12-16(15)2)28-24(31)14-33-18-9-7-17(8-10-18)13-23-25(32)30-22-6-4-3-5-20(22)29-26(30)34-23/h3-13H,14H2,1-2H3,(H,28,31)/b23-13+

InChI Key

LKEZEXVHJXDQTD-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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